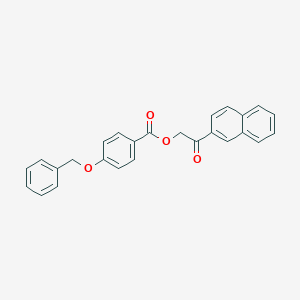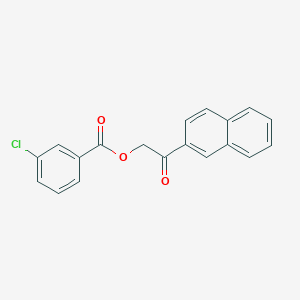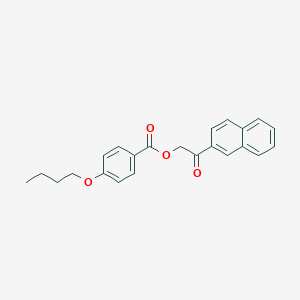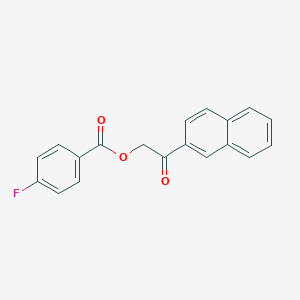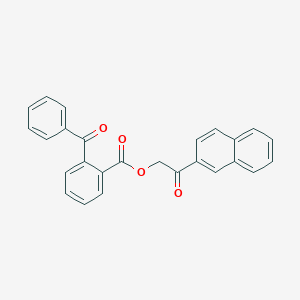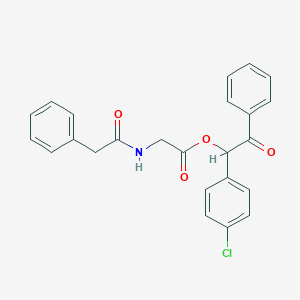
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a phenylacetyl group, and an amino acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate typically involves the reaction of 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol with various acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(1H-triazol-1-yl)ethanol: A related compound with similar anticonvulsant properties.
4-Chlorophenyl-2-oxo-2-phenylethyl acetate: Shares structural similarities but differs in its biological activity.
Uniqueness
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C24H20ClNO4 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C24H20ClNO4/c25-20-13-11-19(12-14-20)24(23(29)18-9-5-2-6-10-18)30-22(28)16-26-21(27)15-17-7-3-1-4-8-17/h1-14,24H,15-16H2,(H,26,27) |
InChI-Schlüssel |
PXAODFNZADOIID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


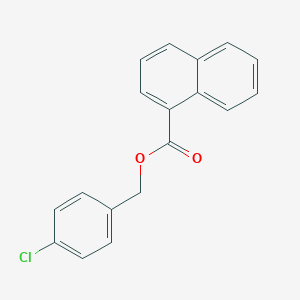
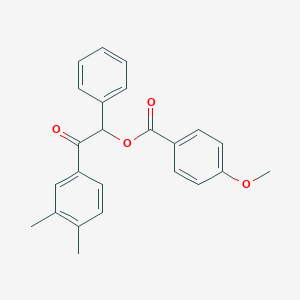
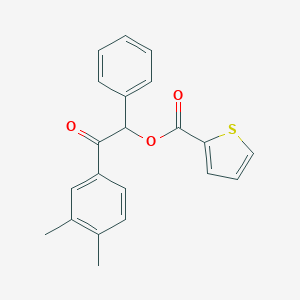
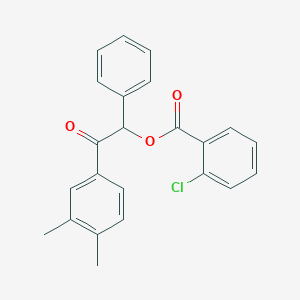

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B338806.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B338807.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B338809.png)
